
(+)-5,7,4'-Trimethoxyafzelechin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-5,7,4’-Trimethoxyafzelechin is a flavan-3-ol, a type of flavonoid, which is a class of plant secondary metabolites. This compound is known for its potential antioxidant properties and is found in various plants. It has garnered interest in scientific research due to its potential health benefits and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-5,7,4’-Trimethoxyafzelechin typically involves the use of starting materials such as catechin or epicatechin. The synthetic route often includes steps like methylation, where methoxy groups are introduced to the flavan-3-ol structure. Common reagents used in these reactions include methyl iodide and a base such as potassium carbonate. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like acetone or dimethyl sulfoxide.
Industrial Production Methods
Industrial production methods for (+)-5,7,4’-Trimethoxyafzelechin are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
(+)-5,7,4’-Trimethoxyafzelechin can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavan-3-ols.
科学的研究の応用
(+)-5,7,4’-Trimethoxyafzelechin has a wide range of scientific research applications:
Chemistry: It is studied for its potential as a building block in the synthesis of more complex molecules.
Biology: Its antioxidant properties make it a subject of interest in studies related to cellular protection and aging.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It could be used in the development of natural antioxidants for food preservation and cosmetics.
作用機序
The mechanism of action of (+)-5,7,4’-Trimethoxyafzelechin involves its ability to scavenge free radicals and reduce oxidative stress. It interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation. The compound’s antioxidant activity is primarily due to its ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species.
類似化合物との比較
Similar Compounds
Catechin: A flavan-3-ol with similar antioxidant properties but lacks the methoxy groups.
Epicatechin: Another flavan-3-ol, structurally similar to catechin, with comparable biological activities.
Quercetin: A flavonoid with strong antioxidant properties but a different core structure.
Uniqueness
(+)-5,7,4’-Trimethoxyafzelechin is unique due to the presence of methoxy groups, which can enhance its lipophilicity and potentially its bioavailability. This structural feature may also influence its interaction with biological targets, making it distinct from other flavan-3-ols.
特性
分子式 |
C18H20O5 |
|---|---|
分子量 |
316.3 g/mol |
IUPAC名 |
(2R,3S)-5,7-dimethoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C18H20O5/c1-20-12-6-4-11(5-7-12)18-15(19)10-14-16(22-3)8-13(21-2)9-17(14)23-18/h4-9,15,18-19H,10H2,1-3H3/t15-,18+/m0/s1 |
InChIキー |
NMLBREXWQRPOJH-MAUKXSAKSA-N |
異性体SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](CC3=C(O2)C=C(C=C3OC)OC)O |
正規SMILES |
COC1=CC=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


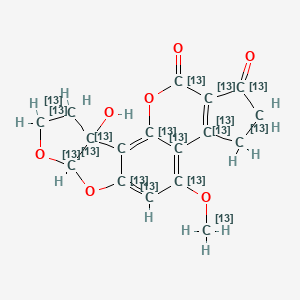
![[DAla4] Substance P (4-11)](/img/structure/B15141634.png)
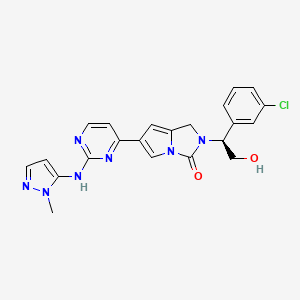



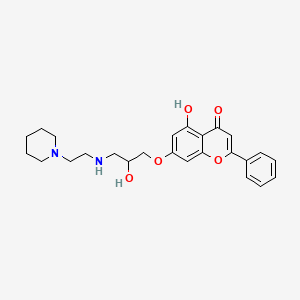
![4-N-butyl-6-[[4-[(dimethylamino)methyl]phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B15141678.png)
![decanoic acid;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15141679.png)
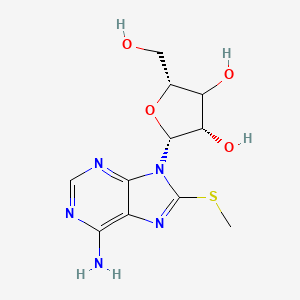
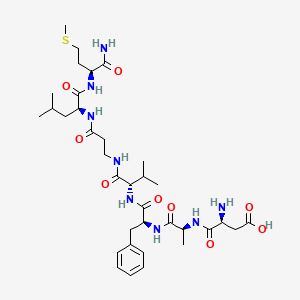

![N-[9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141714.png)

